![molecular formula C9H7BrF2O2 B2379596 Methyl 2-bromo-2-(3,5-difluorophenyl)acetate CAS No. 557798-60-4](/img/structure/B2379596.png)
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate
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Overview
Description
“Methyl 2-bromo-2-(3,5-difluorophenyl)acetate” is a chemical compound with the CAS Number: 557798-60-4 . It has a molecular weight of 265.05 .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-2-(3,5-difluorophenyl)acetate” is1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-bromo-2-(3,5-difluorophenyl)acetate” has a molecular weight of 265.05 . Unfortunately, other physical and chemical properties were not found in the web search results.Scientific Research Applications
Organic Synthesis
“Methyl 2-bromo-2-(3,5-difluorophenyl)acetate” is a useful reagent in organic synthesis . It can be used as a building block in the synthesis of various organic compounds due to its reactivity and structural features .
Suzuki Cross-Coupling Reactions
This compound has been used in Suzuki cross-coupling reactions . The Suzuki reaction is a convenient method for carbon-carbon bond formations in organic molecules . In a research work, novel derivatives of a related compound, 2,5-dibromo-3-methylthiophene, were synthesized via Suzuki coupling reaction in low to moderate yields .
Synthesis of Biaryl Thiophenes
Biaryl thiophenes are pharmacologically important agents and are widely used as anti-inflammatory, chemotherapeutic, antimicrobial, and antioxidant agents . “Methyl 2-bromo-2-(3,5-difluorophenyl)acetate” can potentially be used in the synthesis of these biaryl thiophenes .
Antioxidant Activity
Some derivatives synthesized from similar compounds have shown excellent antioxidant activity . Therefore, “Methyl 2-bromo-2-(3,5-difluorophenyl)acetate” might also be used to synthesize compounds with potential antioxidant activity .
Antibacterial Activity
The synthesized compounds from similar reactions have shown promising antibacterial activity against tested strains . This suggests that “Methyl 2-bromo-2-(3,5-difluorophenyl)acetate” could also be used to synthesize compounds with potential antibacterial activity .
Antiurease Activity
Some of the synthesized compounds from similar reactions have shown potential antiurease activity . This indicates that “Methyl 2-bromo-2-(3,5-difluorophenyl)acetate” could be used to synthesize compounds with potential antiurease activity .
Mechanism of Action
Target of Action
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a chemical compound with the CAS Number: 557798-60-4
Mode of Action
For instance, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the bromoacetate acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling, it could be involved in the synthesis of various organic compounds .
Result of Action
As a bromoacetate, it may be involved in the formation of new carbon-carbon bonds through reactions like the Suzuki–Miyaura cross-coupling . This could potentially lead to the synthesis of various organic compounds.
properties
IUPAC Name |
methyl 2-bromo-2-(3,5-difluorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNOIMBODCNIGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate | |
CAS RN |
557798-60-4 |
Source
|
Record name | methyl 2-bromo-2-(3,5-difluorophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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